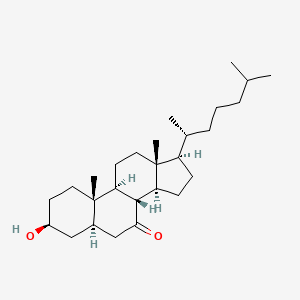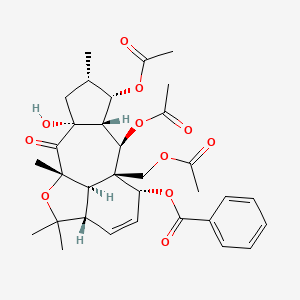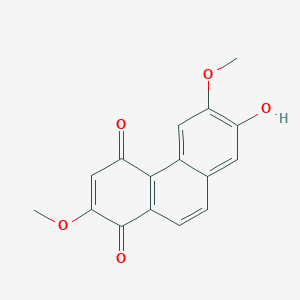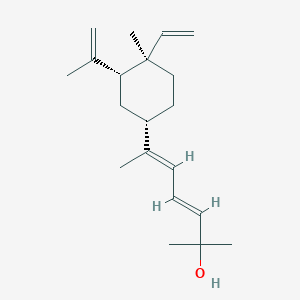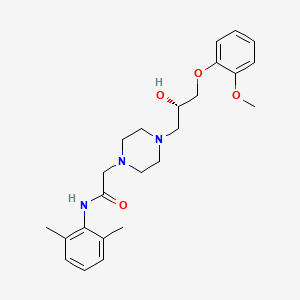
(S)-ranolazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-ranolazine is an N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}acetamide that is the (S)-enantiomer of ranolazine (the racemate is a drug used for treatment of chronic angina). It is an enantiomer of a (R)-ranolazine.
Aplicaciones Científicas De Investigación
Cardioprotective Effects
(S)-Ranolazine, a piperazine derivative, has been primarily investigated for its cardioprotective effects, especially in the context of chronic stable angina pectoris. The drug is noted for its ability to improve exercise duration and reduce symptoms of angina without significantly impacting blood pressure or heart rate. An extended-release (ER) formulation of ranolazine facilitates convenient administration while maintaining effective plasma concentrations. The antianginal and anti-ischemic effects of ranolazine do not depend on alterations in hemodynamics, indicating a unique mechanism of action (Siddiqui & Keam, 2006). Additionally, ranolazine ER has been shown to improve exercise performance and reduce anginal frequency and nitroglycerin use in patients with chronic stable angina, demonstrating its efficacy as add-on therapy (Keating, 2008).
Glycemic Control
Interestingly, (S)-Ranolazine has also been associated with significant improvements in glycemic control in diabetic patients. Studies indicate that ranolazine can reduce HbA1c levels and fasting glucose in patients with diabetes, suggesting a potential role in managing hyperglycemia (Timmis, Chaitman, & Crager, 2006). The drug has been shown to decrease HbA1c and recurrent ischemia in diabetic patients, and it also reduces the incidence of increased HbA1c in patients without previous hyperglycemia (Morrow et al., 2009). Ranolazine monotherapy significantly reduced HbA1c and other measures of glycemic control, positioning it as a safe and effective option for managing type 2 diabetes (Eckel et al., 2015).
Anti-Arrhythmic and Ischemic Effects
Studies have highlighted the potential of (S)-Ranolazine in managing ventricular arrhythmias, indicating its anti-arrhythmic properties beyond its anti-anginal effects. This includes the beneficial impact of ranolazine in various clinical settings on ventricular tachycardia/fibrillation, premature ventricular beats, and ICD interventions (Bazoukis et al., 2018). Moreover, ranolazine has been shown to enhance left ventricular function, reduce myocardial necrosis after ischemia/reperfusion in rabbits, and improve ejection fraction, stroke volume, and wall motion abnormalities after reperfusion (Hale, Leeka, & Kloner, 2006).
Other Potential Applications
Further studies suggest the use of (S)-Ranolazine in various other conditions, such as its positive impact on angina in women with myocardial ischemia but no obstructive coronary artery disease (Mehta et al., 2011). The drug has also been associated with reductions in myocardial damage during elective percutaneous coronary intervention, indicating its protective role in procedural myocardial injury (Pelliccia et al., 2012). Additionally, the pleiotropic effects of ranolazine on various cardiac conditions, including atrial fibrillation, ventricular arrhythmias, diastolic and microvascular dysfunction, and pulmonary arterial hypertension, have been explored, demonstrating the broad therapeutic potential of the drug (Lisi et al., 2019).
Propiedades
Fórmula molecular |
C24H33N3O4 |
|---|---|
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
N-(2,6-dimethylphenyl)-2-[4-[(2S)-2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)/t20-/m0/s1 |
Clave InChI |
XKLMZUWKNUAPSZ-FQEVSTJZSA-N |
SMILES isomérico |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)C[C@@H](COC3=CC=CC=C3OC)O |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



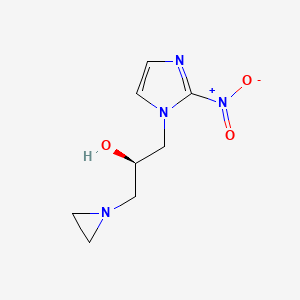
![2,3-dihydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)propan-1-one](/img/structure/B1253244.png)
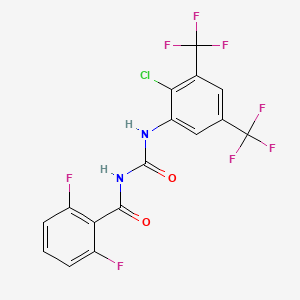
![tert-butyl 6-amino-2-[[(2R,3S)-3-(1H-indol-3-yl)-2-[[4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carbonyl]amino]butanoyl]amino]hexanoate](/img/structure/B1253249.png)
